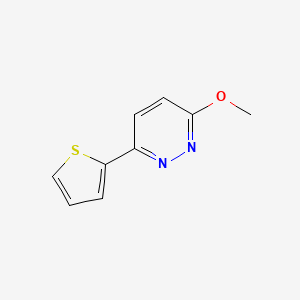

![molecular formula C14H10BrNO4 B2863490 N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034436-93-4](/img/structure/B2863490.png)

N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds can be synthesized using various methods . For instance, furan derivatives can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like color, density, hardness, melting point, and boiling point . Chemical properties describe how a substance can change into a new substance . The specific physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” were not found in the search results.Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide: derivatives have been synthesized for use in dye-sensitized solar cells. These compounds serve as organic dye sensitizers, which are crucial for converting sunlight to electricity. They exhibit a range of photovoltaic performances, with certain derivatives achieving power conversion efficiencies of 2.93–5.51% under standard global AM 1.5 solar conditions . The bifuran/biphenyl derivatives with various electron acceptor units show significant promise in enhancing the cost-to-efficiency ratio of DSSCs.

Photophysical and Electrochemical Properties

The bifuran derivatives are studied for their photophysical and electrochemical properties. Density functional theory calculations have been conducted to explore the ground state geometrical structures and electronic structures of these compounds. This research is pivotal for understanding the charge transfer processes and designing molecules with wider panchromatic absorption spectra .

Organic Photovoltaic Performances

The variation in organic dye photovoltaic performances can be attributed to the type of electron donor and acceptor used. Studies have shown that replacing the π-spacer bifuran by biphenyl units affects the photovoltaic properties of the organic dyes. This highlights the potential for structural modification to optimize light-harvesting capabilities .

Synthesis of Bi-anchoring Bifuran/Biphenyl Derivatives

The compound is used as a starting material for the synthesis of bi-anchoring bifuran/biphenyl derivatives. These derivatives are then applied in the development of efficient sensitizers for DSSCs, showcasing the versatility of the compound in synthesizing materials with desirable properties for solar energy conversion .

Polymer Synthesis

Bifuran motifs, which can be derived from compounds like N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide , are used in the synthesis of polymers. These polymers demonstrate properties such as increased resistance to UV-A, elevated glass transition temperatures, and remarkable O2 barrier properties, making them suitable for a variety of applications .

Sustainable Material Development

The synthesis of bifuran-based monomers from bromine-substituted methyl furancarboxylates, which can be prepared from hemi-cellulose-derived furfural, represents a sustainable approach to material development. This aligns with the global shift towards biogenous alternatives for existing materials, particularly in high-volume products like polymers .

Mechanism of Action

Target of Action

The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide are currently unknown. The compound is a derivative of 2,2’-bifuran, a structure found in certain meroterpenoids known to exhibit anticancer, anti-inflammatory, and immunomodulatory properties . .

Biochemical Pathways

Biochemical pathways involve complex interactions between numerous compounds, and without specific knowledge of the compound’s targets and mode of action, it is challenging to predict which pathways might be affected .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . Without specific studies, it is difficult to outline the compound’s pharmacokinetic properties.

Result of Action

The compound’s effects would depend on its targets and mode of action, which, as mentioned, are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly influence a drug’s action .

Safety and Hazards

properties

IUPAC Name |

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFNKXHUVBGVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

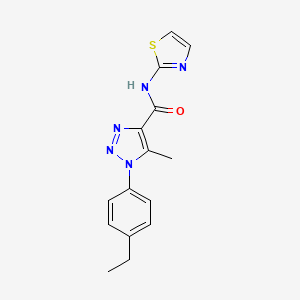

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)

![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

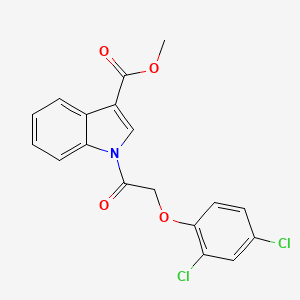

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)